molecular formula C18H17N3O B7811723 2-[(4-methylphenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one

2-[(4-methylphenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one

Cat. No.: B7811723
M. Wt: 291.3 g/mol
InChI Key: YZPXCWAAHPIBJY-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of a 4-methylphenyl group and a phenyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methylbenzylamine with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methylbenzylamine is coupled with 2,4-dichloropyrimidine using a palladium catalyst. This method offers the advantage of mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-[(4-methylphenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methylphenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one
  • 4-methylhexedrone (2-(methylamino)-1-(4-methylphenyl)-1-hexanone)
  • 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD)
  • 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP)

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-methylphenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-7-9-14(10-8-13)12-19-18-20-16(11-17(22)21-18)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPXCWAAHPIBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=O)C=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CNC2=NC(=O)C=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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